N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

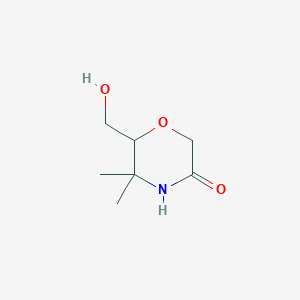

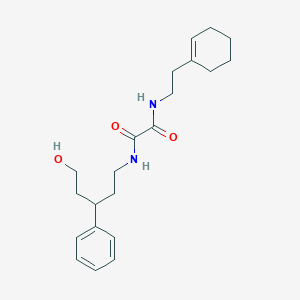

The compound “N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains a furan ring, a piperazine ring, and a fluorophenyl group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Piperazine is a six-membered ring containing two nitrogen atoms. The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Inhibitor of Human Equilibrative Nucleoside Transporters

The compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed, which can provide valuable information for understanding its physicochemical properties .

Modification of Physicochemical Properties

The compound has been used to modify physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .

Antiviral Therapeutics

Anticancer Applications

Inhibition of Urease Enzymes

Highly pathogenic bacteria colonize and maintain themselves with the aid of an enzyme called urease. Consequently, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, is a complex molecule with several functional groups. Based on the structure, it can be inferred that the compound may interact with various neurotransmitter systems. The presence of a piperazine ring suggests potential neuropharmacological applications. Additionally, the compound may also interact with Equilibrative Nucleoside Transporters (ENTs), playing a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Furthermore, the compound has been shown to inhibit ENTs, with a higher selectivity towards ENT2 than ENT1 .

Biochemical Pathways

The compound’s interaction with neurotransmitter systems and ENTs suggests that it may affect several biochemical pathways. For instance, by modulating neurotransmitter activity, the compound could influence neural signaling pathways. By inhibiting ENTs, the compound could affect nucleotide synthesis and adenosine function .

Result of Action

The compound’s inhibition of ENTs suggests that it could have a significant impact on cellular function. For instance, by inhibiting nucleotide synthesis and adenosine function, the compound could affect cell growth and proliferation . Additionally, by modulating neurotransmitter activity, the compound could influence neural signaling and potentially have effects on cognition and behavior.

Propiedades

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCCBWWMLUEBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)

![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)